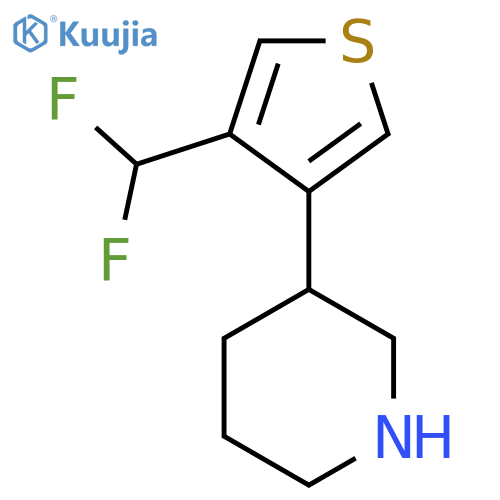Cas no 2168441-02-7 (3-4-(difluoromethyl)thiophen-3-ylpiperidine)

2168441-02-7 structure
商品名:3-4-(difluoromethyl)thiophen-3-ylpiperidine
3-4-(difluoromethyl)thiophen-3-ylpiperidine 化学的及び物理的性質
名前と識別子
-
- 3-4-(difluoromethyl)thiophen-3-ylpiperidine
- 2168441-02-7
- EN300-1476630
- 3-[4-(difluoromethyl)thiophen-3-yl]piperidine
-
- インチ: 1S/C10H13F2NS/c11-10(12)9-6-14-5-8(9)7-2-1-3-13-4-7/h5-7,10,13H,1-4H2
- InChIKey: LHOQQNVUCHXVTE-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C(F)F)C(=C1)C1CNCCC1
計算された属性
- せいみつぶんしりょう: 217.07367692g/mol
- どういたいしつりょう: 217.07367692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 40.3Ų
3-4-(difluoromethyl)thiophen-3-ylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476630-5000mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 5000mg |
$3645.0 | 2023-09-29 | ||
| Enamine | EN300-1476630-50mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 50mg |
$1056.0 | 2023-09-29 | ||
| Enamine | EN300-1476630-100mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 100mg |
$1106.0 | 2023-09-29 | ||
| Enamine | EN300-1476630-250mg |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 250mg |
$1156.0 | 2023-09-29 | ||
| Enamine | EN300-1476630-0.25g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.25g |
$1156.0 | 2023-05-26 | ||
| Enamine | EN300-1476630-1.0g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 1g |
$1256.0 | 2023-05-26 | ||
| Enamine | EN300-1476630-0.1g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.1g |
$1106.0 | 2023-05-26 | ||
| Enamine | EN300-1476630-10.0g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 10g |
$5405.0 | 2023-05-26 | ||
| Enamine | EN300-1476630-0.5g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.5g |
$1207.0 | 2023-05-26 | ||
| Enamine | EN300-1476630-0.05g |
3-[4-(difluoromethyl)thiophen-3-yl]piperidine |
2168441-02-7 | 0.05g |
$1056.0 | 2023-05-26 |
3-4-(difluoromethyl)thiophen-3-ylpiperidine 関連文献
-
Marikumar Rajendran,Sivakumar Vaidyanathan Dalton Trans., 2020,49, 9239-9253
-
Peter Kauffman,Elain Fu,Barry Lutz,Paul Yager Lab Chip, 2010,10, 2614-2617
-
Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
-
Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
2168441-02-7 (3-4-(difluoromethyl)thiophen-3-ylpiperidine) 関連製品
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)
- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)
- 932702-41-5(3-(Cyclopropylmethoxy)pyrrolidine)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量